3-Ethynyl-2,6-difluorobenzaldehyde
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Overview
Description
3-Ethynyl-2,6-difluorobenzaldehyde: is a chemical compound with the molecular formula C9H4F2O and a molecular weight of 166.12 g/mol . It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzaldehyde core. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to the aromatic ring in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine.
Industrial Production Methods: While specific industrial production methods for 3-Ethynyl-2,6-difluorobenzaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2,6-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 3-Ethynyl-2,6-difluorobenzoic acid
Reduction: 3-Ethynyl-2,6-difluorobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Scientific Research Applications
3-Ethynyl-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,6-difluorobenzaldehyde largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the fluorine atoms can enhance binding affinity and selectivity .
Comparison with Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3-Ethynylbenzaldehyde: Lacks the fluorine atoms, which can affect its chemical reactivity and biological activity.
2,6-Difluoro-4-ethynylbenzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3-Ethynyl-2,6-difluorobenzaldehyde is unique due to the combination of the ethynyl group and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its utility in synthetic chemistry and potential biological applications .
Biological Activity
3-Ethynyl-2,6-difluorobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features an ethynyl group and two fluorine substituents on a benzaldehyde backbone. The presence of the ethynyl group enhances its reactivity and potential for covalent interactions with biological targets. The fluorine atoms may contribute to increased binding affinity and selectivity due to their electronegative nature, influencing the compound's interaction with enzymes or receptors in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may modulate various biological pathways by forming covalent bonds with target proteins. The unique combination of the ethynyl group and fluorine atoms allows for distinct chemical properties that enhance its utility in synthetic chemistry and potential biological applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess low micromolar activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, one study demonstrated that derivatives exhibited cytotoxic effects against various human tumor cell lines. For example, specific derivatives showed IC50 values in the low micromolar range against colorectal cancer cell lines (HT-29 and HCT-116) and endothelial cells (EA.hy926), indicating their potential as anticancer agents .
Case Study: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Activity Level |
---|---|---|---|
1a | HT-29 | 0.15 | High |
1b | HCT-116 | 0.04 | Very High |
1c | EA.hy926 | 0.40 | Moderate |
1d | MCF-7 | >10 | Inactive |
This table summarizes the cytotoxic effects observed in a study examining the activity of various derivatives against different cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
2,6-Difluorobenzaldehyde | Lacks ethynyl group | Limited reactivity |
3-Ethynylbenzaldehyde | Lacks fluorine substituents | Reduced binding affinity |
2,6-Difluoro-4-ethynylbenzaldehyde | Similar structure but different substitution pattern | Varies in reactivity |
The presence of both the ethynyl group and fluorine atoms in this compound confers unique chemical and biological properties that enhance its applications in drug development.
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity further. Investigations into structure-activity relationships (SAR) are crucial for identifying more potent variants with improved selectivity for specific biological targets. Additionally, studies exploring the pharmacokinetics and toxicity profiles will be essential for assessing the viability of these compounds as therapeutic agents.
Properties
IUPAC Name |
3-ethynyl-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQDUTRKVJBXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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